molecular formula C22H27N3O6S B3020221 ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-03-7

ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B3020221
CAS No.: 399001-03-7
M. Wt: 461.53
InChI Key: GCPBLQAJCRFPEL-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS: 1022100-71-5) is a piperazine-based compound featuring a benzenesulfonyl backbone substituted with a 4-ethoxyphenyl carbamoyl group. Its molecular formula is C₁₉H₂₀N₄O₅S₂ (MW: 448.51 g/mol), and it is characterized by a piperazine ring modified with an ethyl carboxylate and a sulfonamide-linked aromatic system .

Properties

IUPAC Name

ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-3-30-19-9-7-18(8-10-19)23-21(26)17-5-11-20(12-6-17)32(28,29)25-15-13-24(14-16-25)22(27)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBLQAJCRFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyphenyl isocyanate: This intermediate is synthesized by reacting 4-ethoxyaniline with phosgene under controlled conditions.

    Formation of 4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl chloride: The 4-ethoxyphenyl isocyanate is then reacted with benzenesulfonyl chloride to form the desired intermediate.

    Cyclization with piperazine: The final step involves the reaction of the intermediate with piperazine in the presence of a suitable base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has been investigated for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its structure allows for interactions with specific biological targets involved in tumor growth and proliferation. Research indicates that derivatives of piperazine compounds often display significant antitumor activity, making this compound a candidate for further development in cancer therapies .
  • Antidepressant Properties : The piperazine moiety is known for its influence on the central nervous system. Compounds with similar structures have shown promise as antidepressants by modulating neurotransmitter systems. This compound may act as a serotonin or dopamine reuptake inhibitor, although specific studies are required to confirm these effects .
  • Anti-inflammatory Effects : There is evidence that sulfonamide-containing compounds can exhibit anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, where modulation of inflammatory pathways is crucial .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The general synthetic route includes:

  • Formation of the Piperazine Ring : The initial step involves the reaction of ethyl carbamate with appropriate sulfonamide derivatives to form the piperazine core.
  • Substitution Reactions : Subsequent steps involve electrophilic aromatic substitution to introduce the ethoxyphenyl group onto the benzene ring.
  • Carbamoylation : The final product is obtained through carbamoylation reactions, which may involve coupling agents and specific reaction conditions to ensure high yields and purity.

The compound's chemical structure can be summarized as follows:

ComponentStructure
Ethoxy Group-OCH2CH3
Piperazine CoreC4H10N2
Sulfonamide Linkage-SO2-NH-C6H4

Several studies have documented the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that compounds with similar structures significantly inhibited cell viability at micromolar concentrations .
  • Neuropharmacological Studies : Animal models assessing the antidepressant-like effects of piperazine derivatives have shown increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and benzenesulfonyl group play crucial roles in these interactions, facilitating the binding to target proteins and influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

  • Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate (): This analog replaces the 4-ethoxyphenyl group with a 2,4-dimorpholinoquinazoline moiety. It exhibits a higher molecular weight (568.64 g/mol) and a melting point of 109–111°C, with a 95% synthetic yield .
  • Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (): Substitution with a 3-cyanothiophene group introduces a heteroaromatic system, which may alter electronic properties and solubility. Its molecular weight (448.51 g/mol) is comparable to the target compound, but the thiophene’s electron-withdrawing cyano group could enhance metabolic stability .
  • Ethyl 4-(4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate ():
    Incorporation of a thiazole ring linked to 4-ethoxyphenyl increases molecular weight (544.64 g/mol) and introduces a sulfur atom, which may influence redox properties or metal coordination. The thiazole’s aromaticity could enhance π-π stacking in biological targets .

Functional Group Modifications

  • Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ():
    This derivative includes a glycyl spacer and a 4-methylphenyl group, introducing conformational flexibility and hydrophobic interactions. The sulfonyl group remains, but the glycyl bridge may reduce rigidity, affecting binding kinetics .

  • The tert-butyl ester also alters steric shielding .

Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target compound 448.51 Not reported 4-ethoxyphenyl, benzenesulfonyl
Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate 568.64 109–111 Morpholinoquinazoline
Ethyl 4-(4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate 544.64 Not reported Thiazole, 4-ethoxyphenyl

Biological Activity

Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (referred to as the compound hereafter) is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions including:

  • Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation : The introduction of the carbamoyl group is performed using isocyanates or carbamates.
  • Sulfonylation : The sulfonyl group is introduced via sulfonation reactions with sulfonic acids or their derivatives.

Optimized conditions such as controlled temperature and specific catalysts are crucial for maximizing yield and purity during synthesis.

Antimicrobial Activity

Research indicates that various piperazine derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown activity against a range of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus flavus.

In vitro studies have demonstrated that modifications on the piperazine scaffold can enhance antibacterial efficacy, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies on structurally related compounds indicate potential anticancer effects. For instance, certain piperazine derivatives have shown cytotoxic effects against breast cancer and glioblastoma cell lines at low concentrations. These compounds induce apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage . The mechanism often involves interference with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that piperazine derivatives can effectively bind to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Receptor Binding : The compound may modulate receptor activity by binding to specific sites, altering downstream signaling pathways.
  • Enzyme Interaction : By binding to enzyme active sites, it can inhibit enzymatic activity, thereby affecting metabolic processes.

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed cytotoxicity against glioblastoma cells with IC50 values in the nanomolar range.
Study 3Identified as a potent AChE inhibitor with potential implications for Alzheimer's treatment.

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